molecular formula C11H14N2O B145552 4,4'-Dimethylaminorex CAS No. 1445569-01-6

4,4'-Dimethylaminorex

Número de catálogo: B145552
Número CAS: 1445569-01-6
Peso molecular: 190.24 g/mol
Clave InChI: NPILLHMQNMXXTL-UHFFFAOYSA-N

Descripción

4,4'-Dimethylaminorex (IUPAC: 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine) is a synthetic stimulant belonging to the aminorex analogue class of novel psychoactive substances (NPS). Structurally, it features a methyl group at position 4 on the oxazoline ring and a para-methyl substitution on the phenyl ring (Figure 1), distinguishing it from its parent compound, aminorex, and other derivatives like 4-methylaminorex (4-MAR) .

First identified in Europe in 2013, 4,4'-DMAR emerged as a replacement for controlled stimulants and has been linked to severe toxicity, including hyperthermia, cardiorespiratory failure, and fatalities . Its pharmacological profile includes potent monoamine transporter activity, acting as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with EC50 values of 8.6 nM (DAT), 26.9 nM (NET), and 18.5 nM (SERT), respectively .

Análisis De Reacciones Químicas

4,4’-Dimetilaminorex experimenta diversas reacciones químicas, incluyendo:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

    Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Aplicaciones Científicas De Investigación

Pharmacological Profile

4,4'-DMAR exhibits potent activity as a monoamine releasing agent. Research indicates that it significantly inhibits the uptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) at low micromolar concentrations (IC50 values < 2 μM) . This non-selective release mechanism suggests that 4,4'-DMAR can lead to increased synaptic levels of these neurotransmitters, potentially resulting in heightened psychoactive effects similar to those of MDMA.

Comparison of Transporter Activity

The following table summarizes the release potency of various substances at DAT, NET, and SERT based on in vitro studies:

SubstanceDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)DAT/SERT Ratio
d-Amphetamine5.5 ± 0.58.2 ± 1.62602 ± 494473
Aminorex9.1 ± 0.915.1 ± 3.5414 ± 7845
4,4'-DMAR<2<2<2~1

This table illustrates that while d-amphetamine is selective for DAT over SERT, 4,4'-DMAR demonstrates a nearly equal effect across all three transporters, indicating its potential for significant serotonergic activity and associated toxicity .

Toxicological Insights

The use of 4,4'-DMAR has been linked to numerous adverse effects and fatalities. Reports indicate that the substance has been associated with at least 31 deaths in Europe between June 2013 and February 2014 . Clinical features observed prior to death included agitation, convulsions, and hyperthermia. Post-mortem analyses consistently detected 4,4'-DMAR in biological samples from these fatalities, often in combination with other substances .

Case Studies

  • Case Study 1 : A report from Northern Ireland documented 18 deaths linked to the use of 4,4'-DMAR between June and December 2013. In these cases, concentrations ranged from 0.2 mg/L to 3.75 mg/L in blood samples .
  • Case Study 2 : A severe intoxication incident in Hungary involved the intravenous administration of the substance, emphasizing its potential for misuse and the risks associated with high doses .

Public Health Implications

Given its potent pharmacological profile and association with severe health risks, regulatory bodies have taken action against the distribution of 4,4'-DMAR. In response to its rising prevalence in illicit markets and associated fatalities, many countries have classified it as a controlled substance . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has highlighted the need for ongoing surveillance and research into the long-term effects of this compound on public health.

Comparación Con Compuestos Similares

Structural and Pharmacological Differences

The table below summarizes key structural and pharmacological distinctions between 4,4'-DMAR and related compounds:

Compound Structural Features Primary Pharmacological Activity Potency (EC50, nM) Toxicity Profile Legal Status
4,4'-DMAR 4-methyl oxazoline + para-methyl phenyl DAT/NET/SERT substrate-type releaser 8.6 (DAT), 26.9 (NET), 18.5 (SERT) Hyperthermia, seizures, multi-organ failure Schedule I (U.S.)
Aminorex Unsubstituted oxazoline + phenyl Non-selective monoamine releaser >100 (DAT/NET/SERT) Pulmonary hypertension, anorexic effects Controlled globally
4-MAR 4-methyl oxazoline + unsubstituted phenyl DAT/NET releaser (amphetamine-like) 15 (DAT), 30 (NET) Agitation, tachycardia, hypertension Schedule I (U.S.)
3,4-DMAR 3,4-dimethyl oxazoline + phenyl Weak DAT/NET inhibition (Ki >2 μM) >1,000 Minimal stimulant effects Uncontrolled
MDMA Methylenedioxy substitution on phenyl SERT > DAT/NET releaser (entactogenic effects) 200 (SERT), >1,000 (DAT/NET) Hyperthermia, serotonin syndrome Schedule I (U.S.)

Key Findings from Comparative Studies

  • Potency and Receptor Interactions :

    • 4,4'-DMAR exhibits 10–20× greater potency at SERT compared to amphetamine and 4-MAR, contributing to its high serotonergic toxicity risk .
    • Unlike MDMA, which primarily targets SERT, 4,4'-DMAR shows balanced activity across DAT, NET, and SERT, leading to a broader range of stimulant and toxic effects .
  • Toxicity: 4,4'-DMAR has been associated with acute fatalities due to hyperthermia (>40°C) and cardiac arrest, often exacerbated by co-administration with other stimulants (e.g., cathinones) . In contrast, 3,4-DMAR shows negligible receptor binding (Ki >2 μM) and low toxicity, making it less clinically significant .
  • Metabolism and Detection: 4,4'-DMAR undergoes CYP2D6-mediated metabolism, producing hydroxylated and N-demethylated metabolites detectable in urine via LC-MS/MS . 4-MAR and aminorex share similar metabolic pathways but lack the para-methyl group, simplifying forensic differentiation .

Research and Clinical Implications

Emergence as a Novel Psychoactive Substance (NPS)

4,4'-DMAR’s rapid spread in online markets (e.g., sold as "Serotoni" or "4-methyl-euphoria") highlights regulatory challenges in controlling structurally modified NPS . Web-based surveys report user experiences of prolonged euphoria (6–12 hours) but also severe side effects, including agitation, hallucinations, and "foaming at the mouth" .

Risks of Polydrug Use

Co-administration with other stimulants (e.g., MDMA or synthetic cathinones) amplifies 4,4'-DMAR’s neurotoxic effects, increasing oxidative stress and apoptosis in cortical neurons . This synergistic toxicity underscores the need for public health interventions targeting polysubstance use.

Actividad Biológica

4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic compound that has garnered attention due to its psychoactive properties and potential health risks. As an analog of aminorex, which was previously withdrawn from the market due to severe cardiovascular toxicity, 4,4'-DMAR has been associated with various adverse effects, including fatalities. This article explores the biological activity of 4,4'-DMAR, focusing on its pharmacological profiles, mechanisms of action, and associated case studies.

4,4'-DMAR primarily acts as a potent releaser of monoamines—specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT). In vitro studies using human embryonic kidney (HEK) cells and rat brain synaptosomes have demonstrated that 4,4'-DMAR exhibits significant inhibitory effects on monoamine transporters:

  • Dopamine Transporter (DAT) : IC50 < 1 μM
  • Norepinephrine Transporter (NET) : IC50 < 1 μM
  • Serotonin Transporter (SERT) : IC50 < 1 μM

Compared to other psychoactive substances like MDMA, 4,4'-DMAR shows a higher serotonergic preference over dopaminergic activity. The ratio of DA transporter to SERT inhibition is approximately 0.4 for 4,4'-DMAR versus 0.08 for MDMA .

Release Potency

The release potency of 4,4'-DMAR at the monoamine transporters has been quantified in several studies. Table 1 summarizes the effective concentration (EC50) values for the release of these neurotransmitters:

SubstanceRelease at DAT EC50 (nM)Release at NET EC50 (nM)Release at SERT EC50 (nM)DAT/SERT Ratio
d-Amphetamine5.5 ± 0.58.2 ± 1.62602 ± 494473
Aminorex9.1 ± 0.915.1 ± 3.5414 ± 7845
cis-4-MAR1.7 ± 0.24.8 ± 0.953.2 ± 6.831
cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8 2

This data indicates that while cis-4,4'-DMAR is a potent releaser at all three transporters, it is particularly effective at inducing serotonin release compared to other stimulants .

Fatalities and Clinical Features

Since its emergence in the illicit drug market in Europe around December 2012, there have been numerous reports linking 4,4'-DMAR to serious health risks and fatalities. A comprehensive risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported:

  • Total Deaths : At least 46 deaths associated with the use of 4,4'-DMAR across Europe.
  • Clinical Features Prior to Death : Common symptoms included agitation, convulsions, hyperthermia, and in some cases, cardiac complications.

In a notable case from Glasgow in April 2014, a young female died with no other substances detected apart from 4,4'-DMAR in her system .

Case Studies

Several case studies highlight the dangers associated with the consumption of 4,4'-DMAR:

  • Case Study from Northern Ireland :
    • A series of deaths reported between June and December of 2013 showed that post-mortem samples contained concentrations ranging from 0.2 mg/L to 3.75 mg/L in blood.
    • In many instances, other psychoactive substances were also present.
  • Clinical Observations :
    • In one study involving emergency department visits due to suspected intoxication with new psychoactive substances (NPS), patients exhibited severe agitation and hyperthermia after consumption of products containing unknown quantities of DMAR derivatives .

Q & A

Basic Research Questions

Q. What analytical techniques are validated for structural characterization of 4,4’-DMAR and its analogs?

  • Methodological Answer : Use a multi-technique approach combining gas chromatography-mass spectrometry (GC-MS), ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). For example, ESI+ mode in UPLC-QTOF-MS provides accurate mass data (e.g., m/z 195.0926 for molecular formula C₁₀H₁₁FN₂O), while NMR confirms substitution patterns (e.g., fluorinated vs. methylated analogs) .
  • Key Parameters :

  • GC-MS : Electron ionization (EI) at 70 eV, helium carrier gas.
  • UPLC-QTOF-MS : 0.1% formic acid in acetonitrile/water mobile phase.
  • NMR : ¹H and ¹³C spectra in deuterated solvents (e.g., CDCl₃).

Q. How is 4,4’-DMAR synthesized, and what are critical reaction parameters?

  • Methodological Answer : Synthesize via cyclization of precursor amines using formic acid or acetic anhydride. Critical parameters include temperature control (70–90°C), solvent polarity, and stereochemical outcomes (cis vs. trans isomers). For example, cis-4,4’-DMAR predominates (90%) in vendor samples but may isomerize under HPLC conditions .
  • Reagents :

  • Precursors: 4-methylphenylpropanolamine derivatives.
  • Catalysts: Formic acid (for cyclization).
  • Purification: Recrystallization in acetonitrile or methanol.

Q. What regulatory frameworks govern 4,4’-DMAR in international research?

  • Methodological Answer : Classified as Schedule II by the UN INCB and Schedule I in the U.S. (DEA). Researchers must comply with licensing requirements for handling controlled substances and document forensic/research exemptions. Regulatory codes include DEA #1595 and UN PP 023 .

Advanced Research Questions

Q. How do cis- and trans- isomers of 4,4’-DMAR differ in pharmacological activity and detection?

  • Methodological Answer : Compare isomer-specific monoamine transporter activities using in vitro assays (e.g., HEK-293 cells expressing DAT/SERT). Cis-4,4’-DMAR shows higher potency in dopamine release (EC₅₀ = 0.8 µM vs. trans-EC₅₀ = 3.2 µM). Analytical distinction requires GC (no isomerization) rather than HPLC, where mobile phase acidity induces artifactual trans isomer formation .

Q. What in vitro models elucidate 4,4’-DMAR’s effects on monoamine transporters?

  • Methodological Answer : Use transfected cell lines (e.g., HEK-293) expressing human plasmalemmal (SERT, DAT, NET) and vesicular (VMAT2) monoamine transporters. Measure uptake inhibition (IC₅₀) and release (EC₅₀) via radiolabeled substrates (³H-dopamine). 4,4’-DMAR acts as a non-selective monoamine releaser, with potency comparable to MDMA .

Q. How do metabolic studies inform forensic detection of 4,4’-DMAR?

  • Methodological Answer : Conduct in vitro (human liver microsomes) and in vivo (mouse models) metabolism studies. Major Phase I metabolites include N-demethylated and hydroxylated derivatives, detectable via UHPLC-MS/MS. CYP2D6 is the primary enzyme involved, requiring isoform-specific inhibitors (e.g., quinidine) for pathway validation .

Q. What experimental designs resolve in vitro vs. in vivo toxicological discrepancies?

  • Methodological Answer : Co-administer cis- and trans-4,4’-DMAR in mice to assess neurobehavioral (rotarod, open-field tests) and metabolic interactions. Use immunohistochemistry (e.g., 8-OHdG for oxidative DNA damage) and plasma metabolomics (LC-MS) to identify synergistic toxicity. For example, co-administration exacerbates neuroinflammation (NF-κB ↑ 2.5-fold) compared to single isomers .

Q. What challenges arise in detecting 4,4’-DMAR in complex biological matrices?

  • Methodological Answer : Optimize sample preparation (solid-phase extraction with mixed-mode sorbents) and chromatographic separation (HILIC columns) to mitigate matrix effects. Validate methods per SWGTOX guidelines, achieving limits of detection (LOD) ≤ 0.1 ng/mL in blood and urine .

Propiedades

IUPAC Name

4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILLHMQNMXXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031562
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445569-01-6
Record name 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethylaminorex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
4,4'-Dimethylaminorex
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
4,4'-Dimethylaminorex
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
4,4'-Dimethylaminorex
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
4,4'-Dimethylaminorex
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
4,4'-Dimethylaminorex
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
4,4'-Dimethylaminorex

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.